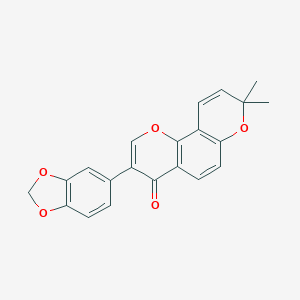

Calopogoniumisoflavone B

Description

General Classification of Isoflavonoids within the Flavonoid Family

Flavonoids are a diverse group of naturally occurring phenolic compounds found in plants. wikipedia.orgencyclopedia.pub They share a common 15-carbon skeleton structure, consisting of two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). wikipedia.org The flavonoid family is broadly categorized into several subgroups based on structural variations in the C ring, including flavones, flavonols, flavanones, flavanonols, flavan-3-ols, anthocyanins, and isoflavones. encyclopedia.pubresearchgate.net

Isoflavonoids are distinguished from other flavonoids by the position of the B ring's attachment to the C ring. encyclopedia.pub In most flavonoids, the B ring is attached at the C2 position of the C ring, whereas in isoflavonoids, it is attached at the C3 position. encyclopedia.pubwikipedia.orgatauni.edu.tr This structural difference classifies isoflavonoids as 3-phenylchromans. atauni.edu.trnih.gov Calopogoniumisoflavone B belongs to this isoflavonoid (B1168493) subclass. naturalproducts.netnih.gov Further classification based on its chemical structure places it within the pyranoisoflavonoids. naturalproducts.net

Significance of Isoflavonoids in Phytochemistry and Biological Systems

Isoflavonoids play crucial roles in the physiology of plants and have demonstrated significant biological activities in other organisms. In plants, they function as secondary metabolites involved in defense mechanisms against pathogens and pests. nih.govfrontiersin.orgwikipedia.org For instance, they can act as phytoalexins, which are antimicrobial compounds produced by plants in response to fungal or bacterial infections. frontiersin.orgwikipedia.org Isoflavonoids also play a role in symbiotic relationships, such as attracting nitrogen-fixing rhizobia to the roots of legumes. nih.govwikipedia.org

In biological systems outside of plants, isoflavonoids are recognized for their potential health effects, largely attributed to their phytoestrogenic activity. wikipedia.orgnih.govbiosynth.com This means they can mimic or modulate the effects of estrogen in the body. biosynth.comojmpc.com Research has explored the potential antioxidant, anti-inflammatory, and anticancer properties of various isoflavonoids. biosynth.comojmpc.comresearchgate.net

Historical Context and Initial Discoveries Pertaining to Calopogoniumisoflavone B Research

Calopogoniumisoflavone B was first identified as a natural product isolated from various plant species. biosynth.com Its name is derived from the genus Calopogonium, from which it was initially sourced. biosynth.com Early research focused on its isolation and structural elucidation. For instance, a total synthesis of Calopogoniumisoflavone B was reported in 1987, which was a significant step in confirming its chemical structure. acs.org

Subsequent studies have reported the presence of Calopogoniumisoflavone B in other plant genera as well, including Millettia and Tephrosia. nih.govafricaresearchconnects.cominformaticsjournals.co.inajol.info Research on this compound has often been part of broader investigations into the phytochemical composition of these plants and their potential biological activities. africaresearchconnects.cominformaticsjournals.co.inajol.infojkuat.ac.ke For example, studies have isolated Calopogoniumisoflavone B alongside other novel and known isoflavonoids, and have begun to explore its biological properties, such as its potential antiparasitic and cytotoxic effects. africaresearchconnects.comfigshare.com

Detailed Research Findings

Subsequent research has continued to isolate Calopogoniumisoflavone B from various plant sources and investigate its biological activities. For instance, it has been isolated from the seeds of Millettia griffoniana and the root powder of Tephrosia procumbens. africaresearchconnects.cominformaticsjournals.co.in Studies have also reported its presence in Millettia dura, Millettia micans, Millettia ferruginea, and Placolobium vietnamense. ajol.infofigshare.comweebly.comju.edu.etuonbi.ac.keuonbi.ac.ke

Investigations into its biological effects have shown that Calopogoniumisoflavone B exhibits marginal antiplasmodial activity against strains of Plasmodium falciparum, the parasite that causes malaria. atauni.edu.truonbi.ac.keuonbi.ac.kespringermedizin.de It has also been evaluated for its cytotoxic activity against certain cancer cell lines. figshare.comweebly.comuonbi.ac.ke

Table 1: Chemical Properties of Calopogoniumisoflavone B

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₁H₁₆O₅ | nih.govbiosynth.com |

| Molecular Weight | 348.35 g/mol | nih.govbiosynth.com |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Calopogoniumisoflavone B |

| 7,2′-dimethoxy-4′,5′-methylenedioxy isoflavone (B191592) |

| 7-methoxyebenosin |

| Barbigerone |

| Butein |

| Calopogonium isoflavone-A |

| Caviunin |

| Durmillone |

| Fisetin 7-ethyl ether |

| Griffonianone E |

| Isoerythrin A, 4'-(3-methylbut-2-enyl) ether |

| Isocalycosin |

| Jamaicin |

| Lupeol |

| Maximaisoflavone B |

| Micanspterocarpan |

| Vestitol |

| 2′, 7,8-trimethoxy-4′ , 5′ -methylenedioxy isoflavone |

| 3-O-Prenylmaackiain |

| 4-hydroxyonchocarpin |

| 6-methoxycalopogonium isoflavone A |

| 7-hydroxy-8,3',4'- trimethoxyisoflavone |

| Placoisoflavone A |

Structure

3D Structure

Properties

CAS No. |

62502-14-1 |

|---|---|

Molecular Formula |

C21H16O5 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one |

InChI |

InChI=1S/C21H16O5/c1-21(2)8-7-13-16(26-21)6-4-14-19(22)15(10-23-20(13)14)12-3-5-17-18(9-12)25-11-24-17/h3-10H,11H2,1-2H3 |

InChI Key |

WVHJQUXAKZCXEP-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCO5)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCO5)C |

Origin of Product |

United States |

Occurrence and Botanical Sources of Calopogoniumisoflavone B

Distribution within the Plant Kingdom, Focusing on Leguminosae (Fabaceae)

Calopogoniumisoflavone B is primarily found within the Leguminosae (Fabaceae) family, a vast and diverse group of plants known for being rich sources of isoflavonoids. nih.govresearchgate.net Isoflavonoids are a class of phenolic compounds that are abundant in this family, and their presence is of significant interest for chemotaxonomic studies and pharmacological research. The distribution of Calopogoniumisoflavone B appears to be concentrated within specific genera of this family, highlighting the chemical diversity within this plant group.

Specific Plant Genera and Species Yielding Calopogoniumisoflavone B

The genus Calopogonium is a primary source of Calopogoniumisoflavone B, as indicated by the compound's name. Calopogonium mucunoides, for instance, is a vigorous, trailing legume often used as a cover crop and for green manure. feedipedia.org While the direct isolation from a named Calopogonium species is implied by its nomenclature, detailed studies often focus on other genera where it is also present.

The genus Millettia, also belonging to the Fabaceae family, is a well-documented source of Calopogoniumisoflavone B. nih.gov Several species within this genus have been found to contain this isoflavone (B191592). For instance, it has been isolated from the root barks of Millettia griffoniana. nih.gov Phytochemical investigations of the flowers of Millettia dura have also led to the identification of this compound. uonbi.ac.ke The genus Millettia is known for its rich diversity of isoflavonoids, with over 150 different isoflavonoids having been isolated from various tissues of different species. nih.gov

Placolobium vietnamense, an indigenous plant of Vietnam, has been identified as another botanical source of Calopogoniumisoflavone B. researchgate.netnih.govresearchgate.netnih.gov Studies on the chemical constituents of this plant have led to the isolation of Calopogoniumisoflavone B from its stems. researchgate.netnih.govresearchgate.netnih.gov This finding is significant as it represents the first time this compound has been isolated from the Placolobium genus. researchgate.net

Calopogoniumisoflavone B has also been reported in Tephrosia procumbens. scu.edu.auinformaticsjournals.co.in A study aimed at isolating new molecules of biological interest from this species led to the identification of Calopogoniumisoflavone B from its roots. scu.edu.auinformaticsjournals.co.in This was the first report of this compound from this particular species. scu.edu.au

Localization and Extraction Methodologies from Specific Plant Parts (e.g., Roots, Stems, Seeds)

Calopogoniumisoflavone B has been extracted from various parts of the source plants, indicating its distribution across different plant tissues. The specific plant part utilized for extraction often depends on the species being investigated.

Roots and Root Barks: The roots and root barks are common sources for the extraction of Calopogoniumisoflavone B. For example, it has been isolated from the root barks of Millettia griffoniana and the roots of Tephrosia procumbens. nih.govscu.edu.au

Stems: The stems of Placolobium vietnamense have been shown to be a source of this isoflavone. researchgate.netnih.govresearchgate.net

Flowers: In the case of Millettia dura, the flowers have been subjected to phytochemical investigation leading to the isolation of Calopogoniumisoflavone B. uonbi.ac.ke

The extraction of Calopogoniumisoflavone B typically involves the use of polar organic solvents. nih.gov Common methodologies include:

Maceration and Soxhlet Extraction: Powdered plant material is often subjected to extraction with solvents like chloroform, methanol, or ethanol. nih.govscu.edu.aunih.gov

Chromatographic Separation: The resulting crude extracts are then subjected to various chromatographic techniques, such as column chromatography, to isolate the pure compound. scu.edu.aunih.gov

The choice of solvent and extraction technique is crucial for efficiently isolating isoflavonoids from plant matrices. nih.gov

Data Tables

Table 1: Botanical Sources of Calopogoniumisoflavone B

| Plant Genus | Plant Species | Family |

| Millettia | Millettia griffoniana | Leguminosae (Fabaceae) |

| Millettia | Millettia dura | Leguminosae (Fabaceae) |

| Placolobium | Placolobium vietnamense | Leguminosae (Fabaceae) |

| Tephrosia | Tephrosia procumbens | Leguminosae (Fabaceae) |

Table 2: Plant Part Localization of Calopogoniumisoflavone B

| Plant Species | Plant Part |

| Millettia griffoniana | Root Barks |

| Millettia dura | Flowers |

| Placolobium vietnamense | Stems |

| Tephrosia procumbens | Roots |

Biosynthetic Pathways and Metabolic Engineering of Calopogoniumisoflavone B

General Flavonoid Biosynthesis: Phenylpropanoid Pathway Foundation

The foundation for the biosynthesis of Calopogoniumisoflavone B, like all flavonoids, is the phenylpropanoid pathway. wikipedia.orgnih.gov This central metabolic route in plants converts the amino acid L-phenylalanine into a variety of essential compounds. nih.gov

The process begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. frontiersin.orgnih.gov This is followed by a hydroxylation step catalyzed by cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid. nih.gov The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid with coenzyme A, a reaction mediated by 4-coumarate:CoA ligase (4CL) , resulting in the formation of p-coumaroyl-CoA. nih.govnih.gov This molecule, p-coumaroyl-CoA, stands at a critical junction, directing metabolic flow towards the synthesis of various classes of compounds, including flavonoids and isoflavonoids. nih.gov

From this point, the flavonoid-specific pathway begins. The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. encyclopedia.pubgenome.jp This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin, a key intermediate from which the pathways to various flavonoid classes diverge. wikipedia.orgencyclopedia.pub

Key Enzymatic Steps and Intermediates in Isoflavone (B191592) Formation Relevant to Calopogoniumisoflavone B

The biosynthesis of isoflavones represents a significant branch of the flavonoid pathway, primarily found in leguminous plants. frontiersin.orgnih.gov The commitment step that distinguishes isoflavonoid (B1168493) synthesis from other flavonoid pathways is catalyzed by the enzyme isoflavone synthase (IFS) . frontiersin.orgoup.com

IFS is a cytochrome P450-dependent monooxygenase that acts on flavanone intermediates like naringenin or liquiritigenin. frontiersin.orgpnas.org It catalyzes a complex reaction involving hydroxylation and a 1,2-aryl migration of the B-ring from position 2 to position 3 of the chromane (B1220400) skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgpnas.org This intermediate is highly unstable and is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone structure, such as genistein (B1671435) (from naringenin) or daidzein (B1669772) (from liquiritigenin). frontiersin.orgencyclopedia.pub

The specific structure of Calopogoniumisoflavone B suggests further enzymatic modifications to the basic isoflavone core. These modifications often include hydroxylation, methylation, and prenylation, which contribute to the vast diversity and biological activity of isoflavonoids. While the precise sequence leading to Calopogoniumisoflavone B is not fully elucidated, it would involve enzymes such as prenyltransferases to add the characteristic dimethylallyl group and potentially other modifying enzymes like hydroxylases and methyltransferases to achieve its final structure. encyclopedia.pubmdpi.com

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | First committed step of the phenylpropanoid pathway. nih.gov | L-phenylalanine | trans-Cinnamic acid |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylation of cinnamic acid. nih.gov | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid. nih.gov | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | First committed step of flavonoid biosynthesis. encyclopedia.pub | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Cyclization of chalcone to flavanone. encyclopedia.pubcore.ac.uk | Naringenin chalcone | Naringenin |

| Isoflavone synthase | IFS | Key committing step to isoflavonoid pathway. oup.com | Naringenin, Liquiritigenin | 2-Hydroxyisoflavanones |

| 2-Hydroxyisoflavanone dehydratase | HID | Dehydration to form the isoflavone core. frontiersin.org | 2-Hydroxyisoflavanones | Genistein, Daidzein |

Genetic and Molecular Regulation of Isoflavonoid Biosynthesis Pathways

The biosynthesis of isoflavonoids is a highly regulated process, controlled at the genetic and molecular levels to respond to developmental cues and environmental stimuli. nih.govoup.com The expression of genes encoding the biosynthetic enzymes is orchestrated by a complex network of transcription factors (TFs). nih.govmdpi.com

Key families of transcription factors, including MYB, bHLH (basic helix-loop-helix), and WD40 repeat proteins, often form transcriptional complexes to activate or repress the promoters of pathway genes like CHS, CHI, and IFS. nih.govuwo.ca For instance, studies in soybean have identified specific MYB TFs, such as GmMYB176, that regulate the expression of CHS8, a key CHS isoform for isoflavonoid production. uwo.ca Silencing of GmMYB176 led to reduced CHS8 expression and lower isoflavonoid accumulation. uwo.ca

Furthermore, the isoflavonoid pathway is subject to feedback regulation and metabolic channeling. There is evidence for the formation of multi-enzyme complexes, or "metabolons," that are believed to be anchored to the endoplasmic reticulum. core.ac.uk These complexes facilitate the efficient transfer of intermediates between sequential enzymes, a process known as substrate channeling, which can enhance pathway efficiency and prevent the diffusion of reactive intermediates. core.ac.uk The synthesis and accumulation of isoflavonoids are also induced by various stresses, such as pathogen attack (where they act as phytoalexins) and nutrient deficiency, indicating a sophisticated regulatory system that integrates environmental signals. nih.govoup.com

Advanced Structural Elucidation Methodologies and Stereochemical Analysis of Calopogoniumisoflavone B

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination (e.g., 1D and 2D NMR)

The foundational technique for elucidating the carbon-hydrogen framework of Calopogoniumisoflavone B is high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.comresearchgate.netthieme-connect.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for assigning every proton and carbon atom in the molecule and establishing its connectivity. thieme-connect.comresearchgate.net

The ¹H NMR spectrum provides initial information on the types of protons present. Key characteristic signals for Calopogoniumisoflavone B include a sharp singlet for the proton at the C-2 position, typically resonating far downfield (around δ 7.9-8.0 ppm), which is indicative of the isoflavone (B191592) core. scispace.com The spectrum also reveals signals corresponding to the gem-dimethyl groups and the vinyl protons of the dimethylpyran ring, as well as the characteristic singlet for the methylenedioxy (-O-CH₂-O-) bridge protons. researchgate.netscispace.com

The ¹³C NMR spectrum, often run with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, complements this by revealing the total number of carbon atoms and their types (CH₃, CH₂, CH, or quaternary). Key resonances include the carbonyl carbon (C-4) of the isoflavone core and the carbons of the oxygenated aromatic rings.

2D NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks within the same spin system, for example, confirming the connectivity of the vinyl protons on the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this structure, as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the gem-dimethyl protons to the quaternary carbon and the oxygen-bearing carbon of the pyran ring, confirming the placement of this ring system. mdpi.com

While a definitive, published data table for Calopogoniumisoflavone B is consolidated from various studies on its isolation, the following table represents the expected NMR data based on its known structure and comparison with closely related analogues. researchgate.net

Representative ¹H and ¹³C NMR Data for Calopogoniumisoflavone B (Note: Data is representative and based on values for closely analogous structures reported in the literature. Actual values may vary slightly based on solvent and instrumentation.)

| Position | Representative ¹³C (ppm) | Representative ¹H (ppm, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 152.5 | 7.98 (s) | C-3, C-4, C-1' |

| 3 | 124.0 | - | - |

| 4 | 176.0 | - | - |

| 4a | 118.0 | - | - |

| 5 | 115.5 | 7.55 (s) | C-4, C-4a, C-6, C-8a |

| 6 | 106.0 | 6.85 (s) | C-5, C-7, C-8, C-8a |

| 7 | 158.0 | - | - |

| 8 | 109.5 | - | - |

| 8a | 152.0 | - | - |

| 1' | 125.0 | - | - |

| 2' | 108.5 | 6.95 (d, J=1.5) | C-3', C-4', C-6' |

| 3' | 148.0 | - | - |

| 4' | 148.5 | - | - |

| 5' | 101.5 | 6.00 (s) | C-3', C-4' |

| 6' | 122.0 | 7.05 (d, J=1.5) | C-2', C-4', C-1' |

| 1'' | 78.0 | - | - |

| 2'' | 131.0 | 6.60 (d, J=10.0) | C-1'', C-3'' |

| 3'' | 127.0 | 5.60 (d, J=10.0) | C-1'', C-2'' |

| 4'' (Me) | 28.0 | 1.45 (s, 6H) | C-1'', C-2'', C-3'' |

| -OCH₂O- | 101.8 | 6.00 (s) | C-3', C-4' |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., EIMS, HREIMS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of Calopogoniumisoflavone B. thieme-connect.comresearchgate.netmdpi.com High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is particularly valuable as it provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. researchgate.net

For Calopogoniumisoflavone B, HREIMS analysis confirms the molecular formula as C₂₁H₁₆O₅. biosynth.combiosynth.comncats.io This corresponds to a calculated molecular weight of 348.100 g/mol , which would be observed with high precision (typically to four decimal places) in the HREIMS spectrum. ncats.io

Standard Electron Ionization Mass Spectrometry (EIMS) causes the molecule to fragment in a reproducible manner. scispace.com The resulting fragmentation pattern serves as a molecular fingerprint and provides structural evidence. Although the full EIMS spectrum is complex, key fragmentations, such as the Retro-Diels-Alder (RDA) fission common in flavonoids, can help identify the substitution patterns on the A and B rings. The fragmentation would help confirm the presence of the dimethylpyran unit on one part of the molecule and the methylenedioxy-substituted phenyl group on the other. scispace.comresearchgate.net

Key Mass Spectrometry Data for Calopogoniumisoflavone B

| Parameter | Technique | Value | Significance |

| Molecular Formula | HREIMS | C₂₁H₁₆O₅ | Confirms the elemental composition of the molecule. biosynth.comncats.io |

| Molecular Weight | MS | 348.35 | Provides the nominal mass of the compound. biosynth.combiosynth.com |

| Exact Mass | HREIMS | ~348.100 | High-precision mass used to verify the molecular formula. researchgate.net |

| Molecular Ion | EIMS | [M]⁺ at m/z 348 | Represents the intact ionized molecule. scispace.com |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, most notably Circular Dichroism (CD), is a technique used to investigate the stereochemistry of chiral molecules. scispace.com Chiral molecules are non-superimposable on their mirror images and thus can have "left-handed" or "right-handed" forms called enantiomers. wikipedia.orgwikipedia.org CD spectroscopy measures the differential absorption of left and right-circularly polarized light, which is a property unique to chiral compounds.

However, an analysis of the structure of Calopogoniumisoflavone B reveals that it is an achiral molecule. ncats.io It possesses no stereocenters (chiral carbons) and has a plane of symmetry, meaning it is superimposable on its mirror image. ncats.iowikipedia.org

Consequently, Calopogoniumisoflavone B does not exhibit optical activity and will not produce a signal in a CD spectrometer. Therefore, chiroptical spectroscopy is not an applicable or necessary technique for its structural elucidation. This is in contrast to many other related natural products, such as certain rotenoids and pterocarpans, which are chiral and for which CD spectroscopy is an indispensable tool for determining their absolute configuration. ufmg.br

Integration of Spectroscopic Data with Computational Chemistry for Structural Confirmation

In modern natural product chemistry, the structural assignment derived from spectroscopic data is often further validated through computational methods. scispace.com This integrated approach provides the highest level of confidence in a proposed structure.

The primary method involves using Density Functional Theory (DFT) to calculate the theoretical NMR chemical shifts (¹H and ¹³C) for the proposed structure of Calopogoniumisoflavone B. The geometry of the molecule is first optimized in silico to find its most stable conformation. Then, the magnetic shielding constants for each atom are calculated.

These computationally derived chemical shifts are then plotted against the experimental values obtained from the NMR experiments. A high correlation coefficient (R²) and a low mean absolute error between the theoretical and experimental datasets provide powerful, independent confirmation that the assigned structure is correct. This method is particularly useful for resolving ambiguities in complex molecules or for distinguishing between possible isomers.

Preclinical Biological Activities and Mechanistic Studies of Calopogoniumisoflavone B

Anticancer Research: In Vitro Efficacy and Cellular Targets

No published studies were identified that specifically investigated the anticancer properties of Calopogoniumisoflavone B.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., MDA-MB-231 Breast Cancer Cells, HepG2 Hepatocellular Carcinoma Cells)

There is no available data detailing the cytotoxic effects or IC₅₀ values of Calopogoniumisoflavone B on human cancer cell lines, including the MDA-MB-231 breast cancer and HepG2 hepatocellular carcinoma cell lines.

Investigations into Cellular Mechanisms of Action (e.g., Induction of Cell Death, Cell Cycle Perturbation, Apoptosis Induction)

Specific investigations into the cellular mechanisms of action for Calopogoniumisoflavone B, such as its potential to induce cell death, perturb the cell cycle, or induce apoptosis in cancer cells, have not been reported in the scientific literature.

Modulation of Cell Migration and Invasion Processes

There is no information available regarding the effects of Calopogoniumisoflavone B on the modulation of cancer cell migration and invasion processes.

Analysis of Protein Expression and Associated Signaling Pathways

No studies have been published that analyze the impact of Calopogoniumisoflavone B on protein expression or its associated signaling pathways in cancer cells.

Antiparasitic Research: In Vitro and Ex Vivo Models

No specific research detailing the antiparasitic activities of Calopogoniumisoflavone B was found.

Anti-malarial Activity against Plasmodium falciparum Strains (e.g., 3D7, Dd2)

There are no available reports on the in vitro or ex vivo anti-malarial activity of Calopogoniumisoflavone B against any strains of Plasmodium falciparum, including the 3D7 and Dd2 strains.

Trypanocidal Efficacy against Trypanosoma Species (e.g., Trypanosoma brucei brucei)

Currently, there is a lack of specific studies in published scientific literature evaluating the direct trypanocidal efficacy of Calopogoniumisoflavone B against Trypanosoma species, including Trypanosoma brucei brucei, the causative agent of animal African trypanosomiasis.

However, the flavonoid and isoflavonoid (B1168493) classes of compounds have been widely investigated for their potential as antiprotozoal agents. nih.gov Various studies have demonstrated that flavonoids, such as flavokawin B and salvigenin, exhibit activity against Trypanosoma parasites. nih.govnih.gov For instance, flavokawin B has shown efficacy against both Trypanosoma cruzi and Trypanosoma brucei. nih.gov Naphthoquinones, another class of related compounds, have also been extensively studied for their trypanocidal action, which is often associated with the generation of reactive oxygen species and mitochondrial dysfunction in the parasite. mdpi.com Given that Calopogoniumisoflavone B shares a core isoflavone (B191592) structure, it is plausible that it could possess similar trypanocidal properties, though this remains to be experimentally verified.

| Table 1: Trypanocidal Activity of a Structurally Related Flavonoid | |

| Compound | Target Organism |

| Flavokawin B | Trypanosoma brucei (procyclic) |

| Flavokawin B | Trypanosoma cruzi (epimastigote) |

| Data presented for comparative context. nih.gov |

Mechanistic Insights into Antiparasitic Action and Target Identification

As there is no direct research on the trypanocidal activity of Calopogoniumisoflavone B, its precise mechanism of antiparasitic action and molecular targets have not been identified. However, the mechanisms of other trypanocidal compounds offer potential avenues for future investigation.

Many trypanocidal agents function by disrupting critical parasite-specific pathways. mdpi.com Key mechanisms include:

Redox Metabolism Interference : Trypanosomes are highly vulnerable to oxidative stress. nih.gov Compounds like naphthoquinones can induce the production of reactive oxygen species (ROS), leading to parasite death. mdpi.com

Enzyme Inhibition : Specific parasite enzymes, such as those involved in glycolysis or redox defense (e.g., trypanothione (B104310) reductase), are common drug targets. nih.gov

DNA Intercalation : Some drugs, like pentamidine, accumulate in the parasite and interfere with DNA replication and mitochondrial function. mdpi.comnih.gov

Disruption of Surface Coat : The parasite is protected by a variant surface glycoprotein (B1211001) (VSG) coat, and interfering with its release or integrity could be a viable strategy. mdpi.com

Future studies could explore whether Calopogoniumisoflavone B acts through one or more of these pathways, which are common for other flavonoids and quinone-like compounds. mdpi.com

Anti-inflammatory and Antioxidant Potential: Mechanistic Investigations

Phytochemical analyses of Calopogonium mucunoides, the plant source of Calopogoniumisoflavone B, have revealed a high concentration of flavonoids, which are known for their anti-inflammatory and antioxidant properties. tmrjournals.comtmrjournals.com Extracts from the leaves of this plant have demonstrated significant antioxidant and anti-inflammatory effects in preclinical models, suggesting that constituent compounds like Calopogoniumisoflavone B contribute to this activity. tmrjournals.comresearchgate.net

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production in Macrophage Cells)

Direct studies on the effect of Calopogoniumisoflavone B on nitric oxide (NO) production in macrophage cells have not been reported. However, the inhibition of NO is a well-established anti-inflammatory mechanism for many isoflavones. mdpi.comnih.govnih.gov

In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). nih.govmdpi.com This overproduction of NO contributes to inflammation-mediated tissue damage. nih.gov Numerous isoflavones, including genistein (B1671435) and daidzein (B1669772), have been shown to suppress the expression of iNOS in activated macrophages, thereby reducing NO production. mdpi.comnih.gov This effect is often mediated by inhibiting upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of iNOS transcription. mdpi.commdpi.com It is hypothesized that Calopogoniumisoflavone B may exert anti-inflammatory effects through a similar mechanism.

| Table 2: Effect of Related Isoflavones on Inflammatory Mediators | |

| Compound | Cell Line |

| Genistein | Human Chondrocytes |

| Genistein & Daidzein | Murine Microglia |

| Data presented for comparative context. |

Modulation of Oxidative Stress Pathways

While specific research on Calopogoniumisoflavone B is unavailable, flavonoids and isoflavones are widely recognized for their ability to modulate oxidative stress. nih.gov Oxidative stress results from an imbalance between the production of ROS and the body's ability to counteract them. bohrium.com

One of the primary mechanisms by which flavonoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive by its inhibitor, Keap1. In the presence of oxidative stress or certain activators (like flavonoids), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). nih.govmdpi.com This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione (B108866) S-transferases, and others. mdpi.commdpi.com This cellular defense mechanism helps to neutralize ROS and reduce oxidative damage. Given its isoflavone structure, Calopogoniumisoflavone B is a potential candidate for an Nrf2 activator, though experimental validation is required.

Phytoestrogenic Modulatory Actions: Receptor Binding and Downstream Effects

Isoflavones are classified as phytoestrogens due to their structural similarity to the mammalian hormone 17-β-estradiol, which allows them to bind to estrogen receptors (ERs). nih.govnih.gov They typically exhibit a higher binding affinity for estrogen receptor beta (ERβ) than for estrogen receptor alpha (ERα). cas.cz

Research on Interaction with Estrogen Receptors

There are no specific studies detailing the binding affinity of Calopogoniumisoflavone B for estrogen receptors. The estrogenic activity of isoflavones is highly dependent on their specific chemical structure. researchgate.net For example, the presence and position of hydroxyl groups on the isoflavone skeleton are critical for receptor binding. nih.gov

Well-studied isoflavones like genistein show a clear preference for ERβ. cas.cz The binding of a phytoestrogen to an ER can initiate a cascade of downstream effects, modulating the transcription of estrogen-responsive genes. nih.gov Depending on the target tissue and the local concentration of endogenous estrogens, isoflavones can act as either estrogen agonists or antagonists. cas.cz This dual activity underlies their potential roles in managing menopausal symptoms, osteoporosis, and hormone-dependent cancers. nih.govnih.gov The precise affinity and downstream effects of Calopogoniumisoflavone B on ERα and ERβ remain to be determined through dedicated receptor binding and gene expression assays.

| Table 3: Estrogen Receptor Binding Affinity of a Structurally Related Isoflavone | |

| Compound | Receptor |

| Genistein | Estrogen Receptor α (ERα) |

| Genistein | Estrogen Receptor β (ERβ) |

| Data presented for comparative context. cas.cz |

Influence on Hormone-Regulated Cellular Growth and Biological Pathways

Currently, there is no publicly available research or preclinical data on the influence of Calopogoniumisoflavone B on hormone-regulated cellular growth and biological pathways. While isoflavones as a general class of compounds are known to interact with hormone receptors and signaling pathways, specific studies on Calopogoniumisoflavone B are absent from the scientific record. nih.govnih.govmuskel-und-fett.demdpi.commdpi.com The estrogenic and anti-estrogenic properties often associated with isoflavones have not been investigated for this particular compound. muskel-und-fett.demdpi.commdpi.com

Enzyme Inhibitory Activities: Preclinical Investigations

Detailed preclinical investigations into the enzyme inhibitory activities of Calopogoniumisoflavone B have not been reported in the available scientific literature.

There are no available research findings or data tables from preclinical studies investigating the alpha-glucosidase inhibitory activity of Calopogoniumisoflavone B.

Similarly, there is a lack of published research and corresponding data on the alpha-amylase inhibitory potential of Calopogoniumisoflavone B.

Synthetic Chemistry and Derivative Development of Calopogoniumisoflavone B

Total Synthesis Strategies and Methodological Advancements

The construction of the isoflavone (B191592) core is a well-established field, yet the synthesis of specific, highly substituted natural products such as Calopogoniumisoflavone B requires tailored strategies. Key routes include the deoxybenzoin (B349326) pathway and biomimetic oxidative rearrangements.

The deoxybenzoin route is a classical and versatile method for isoflavone synthesis. rsc.org This pathway typically involves the construction of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized with a C1 electrophile to form the chromone (B188151) ring. rsc.org A crucial step in this sequence is often the Friedel-Crafts acylation of a phenol (B47542) or a protected phenol with a substituted phenylacetic acid or its corresponding acyl chloride to form the deoxybenzoin skeleton. rsc.org

A total synthesis of Calopogoniumisoflavone B has been successfully achieved utilizing a Friedel-Crafts acylation strategy. acs.orgacs.org This approach is noteworthy for its efficiency and its ability to proceed on substrates with sensitive functional groups, such as the methylenedioxy and dimethylchromene moieties present in Calopogoniumisoflavone B, without the need for extensive protection-deprotection steps. acs.org The reaction can be mediated by various Lewis acids, such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃), with conditions optimized to ensure high regioselectivity and survival of the sensitive functionalities. acs.org

The general synthesis of isoflavones from deoxybenzoins requires the introduction of an additional carbon atom, which is accomplished through formylation or acylation at the benzylic position, followed by acid- or base-catalyzed cyclization. rsc.org A variety of C1 synthons can be used for this purpose, including N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), trimethyl orthoformate, or a Vilsmeier reagent. rsc.orgscirp.org

Table 1: Key Reactions in the Deoxybenzoin Route to Isoflavones

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Phenol derivative + Phenylacetic acid derivative | Lewis Acid (e.g., BF₃·Et₂O, TiCl₄) | 2-Hydroxydeoxybenzoin |

Beyond the classical deoxybenzoin pathway, several other powerful methods have been developed for isoflavone synthesis.

2,3-Oxidative Rearrangements: This biomimetic approach mimics the biosynthetic pathway where isoflavones are derived from flavanones via an oxidative rearrangement catalyzed by isoflavone synthase. acs.org In the laboratory, this transformation can be achieved using various oxidizing agents. Thallium(III) salts, such as thallium(III) nitrate (B79036) (TTN) or thallium(III) p-tosylate (TTS), have been effectively used to induce a 1,2-aryl migration in chalcones or flavanones to yield the isoflavone core. tandfonline.comresearchgate.netrsc.org More recently, hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and iodosylbenzene (PhIO), have emerged as less toxic alternatives to thallium salts for mediating this rearrangement. acs.org The reaction proceeds via electrophilic activation at the α-position of the carbonyl group, followed by the migration of the B-ring from C2 to C3. acs.org

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a robust and widely used method for forming the C-C bond between the C3 position of the chromone ring and the B-ring. mdpi.com This strategy typically involves the coupling of a 3-halochromone (e.g., 3-iodochromone or 3-bromochromone) with an appropriately substituted arylboronic acid or ester. mdpi.comresearchgate.net The reaction offers high functional group tolerance and has been applied to the synthesis of numerous isoflavones, including complex prenylated derivatives. researchgate.netacs.org Identifying reliable and reproducible coupling conditions, including the choice of palladium precatalyst, ligand, and base, is critical for the success of this route, especially when dealing with substrates bearing sensitive protecting groups. researchgate.netacs.org

Rational Design and Synthesis of Calopogoniumisoflavone B Analogs

While Calopogoniumisoflavone B itself possesses interesting biological properties, the rational design and synthesis of its analogs aim to explore and enhance its therapeutic potential. This involves systematic structural modifications to probe structure-activity relationships and optimize bioactivity.

Although specific SAR studies for a large library of Calopogoniumisoflavone B derivatives are not extensively documented, general SAR principles for the isoflavone class are well-established from studies on related compounds like genistein (B1671435) and daidzein (B1669772). researchgate.netfrontierspartnerships.org These studies provide a framework for predicting how modifications to the Calopogoniumisoflavone B scaffold might influence its biological effects.

Key structural features that are often varied in SAR studies include:

Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings are crucial for activity, often influencing receptor binding and antioxidant capacity.

Prenylation: The presence, position, and type of isoprenoid chains can significantly impact lipophilicity, membrane permeability, and interaction with specific protein targets. nih.gov For instance, moving the dimethylchromene ring (a cyclic prenyl group) of Calopogoniumisoflavone B or altering its structure could modulate activity.

B-ring Substituents: The methylenedioxy group on the B-ring of Calopogoniumisoflavone B is a key feature. Synthesizing analogs with other substituents, such as methoxy (B1213986) or hydroxy groups, would be a standard SAR approach to probe the importance of this moiety for a given biological target. mdpi.com

Table 2: General Structure-Activity Relationships for Isoflavone Analogs

| Structural Modification | Position(s) | General Impact on Bioactivity |

|---|---|---|

| Addition of Hydroxyl groups | C-5, C-7, C-4' | Often increases antioxidant and estrogenic activity. nepjol.info |

| Addition of Prenyl groups | C-6, C-8, C-3' | Generally enhances cytotoxic and anti-inflammatory activity by increasing lipophilicity. nih.gov |

| Methoxylation | C-7, C-4' | Can modulate metabolic stability and receptor affinity. |

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. snu.ac.kr The goal is to create a hybrid compound with an improved activity profile, potentially acting on multiple targets or possessing enhanced potency.

For isoflavones, this technique has been used to generate novel anticancer and anti-inflammatory agents. researchgate.netnih.gov For example, isoflavone scaffolds have been hybridized with other pharmacologically relevant moieties such as:

Nitrogen-containing heterocycles: To improve kinase inhibitory activity or introduce new receptor interactions. nih.gov

Chalcone (B49325) motifs: To combine the biological activities of both flavonoid classes. patsnap.com

Urea or thiourea (B124793) groups: To enhance hydrogen-bonding interactions with target proteins. patsnap.com

Applying this to Calopogoniumisoflavone B, one could envision hybrid molecules where its unique dimethylchromene-methylenedioxyisoflavone structure is linked to another bioactive scaffold to generate novel chemical entities for biological screening. snu.ac.kr

Directed functionalization involves the strategic modification of a lead compound to optimize a specific biological property, such as potency, selectivity, or pharmacokinetic profile. researchgate.net For isoflavones, this often means late-stage functionalization of the core structure.

Key strategies include:

Alkylation/Acylation of Phenolic Groups: The phenolic hydroxyl groups common in isoflavone skeletons are prime sites for modification to improve properties like cell permeability. researchgate.netpatsnap.com

C-H Activation: Modern synthetic methods allow for the direct introduction of functional groups at specific C-H bonds, enabling precise modification of the isoflavone core without lengthy de novo synthesis.

Glycosylation: The attachment of sugar moieties (glycosylation) is a common strategy to modulate the solubility and bioavailability of natural products. scispace.comnih.gov Synthesizing glycosides of Calopogoniumisoflavone B could alter its pharmacokinetic profile and potentially its mechanism of action. nih.gov

These functionalization strategies allow chemists to fine-tune the properties of Calopogoniumisoflavone B, directing its development towards specific therapeutic applications based on an understanding of its molecular targets. nih.gov

Advanced Research Methodologies and Future Perspectives in Calopogoniumisoflavone B Studies

In Vitro Experimental Paradigms

To move beyond preliminary bioactivity screenings, the next generation of research on Calopogoniumisoflavone B must embrace advanced in vitro models that more accurately mimic human physiology and disease states.

Advanced Cell Culture Models for Mechanistic Elucidation

Traditional two-dimensional (2D) cell cultures, while foundational, offer a simplified environment that often fails to replicate the complex cellular interactions within a living organism. nih.gov The future of Calopogoniumisoflavone B research lies in the adoption of three-dimensional (3D) culture systems and co-culture models.

3D Cell Cultures: Spheroids and organoids, which are 3D cell aggregates, can more accurately mirror the in vivo conditions of tissues and tumors. cabidigitallibrary.org For instance, investigating the weak cytotoxic effects of Calopogoniumisoflavone B on cancer cells could be significantly enhanced by using 3D tumor spheroids. weebly.comcabidigitallibrary.org These models would allow for the assessment of the compound's ability to penetrate tumor tissue and its effects on cell-cell interactions, proliferation gradients, and the tumor microenvironment, aspects that are not captured in 2D cultures.

Co-culture Systems: To explore the anti-inflammatory potential of Calopogoniumisoflavone B, co-culture systems involving immune cells and target cells (e.g., endothelial cells or fibroblasts) would be invaluable. These systems can simulate the complex interplay between different cell types during an inflammatory response, providing a more nuanced understanding of the compound's mechanism of action.

High-Throughput Screening for Novel Bioactivities and Lead Identification

High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of thousands of compounds. biosynth.com While some initial bioactivities of Calopogoniumisoflavone B have been identified, HTS can systematically and efficiently explore a much wider range of potential therapeutic applications.

By screening Calopogoniumisoflavone B against a large panel of cell lines and biological targets, novel and unexpected activities may be uncovered. For example, HTS assays could be designed to identify its potential as an inhibitor of specific enzymes, a modulator of receptor signaling pathways, or an agent that disrupts protein-protein interactions. This approach would not only broaden the known bioactivity profile of Calopogoniumisoflavone B but also aid in the identification of more potent derivatives through the screening of structurally related synthetic analogues.

Molecular Biology and Genetic Manipulation Techniques

To truly understand how Calopogoniumisoflavone B exerts its effects at a molecular level, advanced molecular biology techniques are indispensable.

Gene Expression Profiling: Techniques such as microarray analysis and RNA-sequencing can provide a global view of the changes in gene expression within cells upon treatment with Calopogoniumisoflavone B. weebly.com For example, if cancer cells are treated with this isoflavone (B191592), gene expression profiling could reveal the upregulation of apoptosis-related genes or the downregulation of genes involved in cell proliferation and metastasis. This would provide crucial clues about its mechanism of action.

RNA Interference (RNAi): RNAi is a powerful tool for silencing specific genes. nih.gov Once gene expression profiling identifies potential target genes of Calopogoniumisoflavone B, RNAi can be used to validate these targets. nih.gov For instance, if the compound is hypothesized to inhibit a particular pro-inflammatory protein, RNAi could be used to knock down the gene encoding that protein. If the cellular response to the compound is mimicked by the gene knockdown, it provides strong evidence for the proposed mechanism.

In Vivo Preclinical Animal Models for Efficacy and Pharmacokinetics

While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for evaluating the efficacy and pharmacokinetic profile of a compound in a whole-organism context.

Selection and Justification of Appropriate Animal Models for Disease Research

The choice of animal model is critical and depends on the specific disease being studied. Given the reported anti-inflammatory and anticancer potential of Calopogoniumisoflavone B, several models could be considered.

Inflammation Models: To investigate its anti-inflammatory properties, models such as carrageenan-induced paw edema in rodents could be employed to assess its ability to reduce acute inflammation. For chronic inflammatory conditions, models of inflammatory bowel disease or rheumatoid arthritis in mice would be appropriate.

Cancer Models: To explore its anticancer activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be a logical next step. tandfonline.com This would allow for the evaluation of its ability to inhibit tumor growth in a living system.

Antiplasmodial Models: To follow up on the finding of marginal antiplasmodial activity, murine models of malaria could be used to determine if Calopogoniumisoflavone B has any efficacy in reducing parasite load in vivo. weebly.comcabidigitallibrary.orgnih.gov

The justification for using these models lies in their established ability to mimic key aspects of human diseases, providing a bridge between in vitro findings and potential clinical applications.

Preclinical Pharmacokinetic Profiling and ADME Studies in Animal Models

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of Calopogoniumisoflavone B is crucial for its development as a potential therapeutic agent. evitachem.com Preclinical pharmacokinetic studies in animal models, such as rats or mice, are necessary to determine key parameters.

These studies would involve administering the compound and then measuring its concentration in blood and various tissues over time. This data would be used to calculate critical pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters for Future Preclinical Studies of Calopogoniumisoflavone B

| Parameter | Description | Importance |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the efficiency of oral absorption. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into tissues. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Influences the dosing frequency. |

By elucidating the ADME profile, researchers can better understand how the compound is handled by the body, which is essential for designing future efficacy and toxicology studies.

Translational Research Considerations from Animal Models to Pre-Clinical Development

Translational research serves as the critical bridge between basic scientific discoveries made in the laboratory and their practical application in human health. nih.gov For Calopogonium isoflavone B, this process involves translating findings from in vitro and animal studies into the pre-clinical development phase, with the ultimate goal of human clinical trials. filiereorkid.comnih.gov The use of animal models is a cornerstone of this process, providing essential data on a compound's efficacy and its behavior within a complex biological system before human exposure. nih.govyoutube.com

The journey from a promising result in an animal model to a pre-clinical candidate is fraught with challenges. A major consideration is the selection of an appropriate animal model that accurately mimics the human disease or condition being targeted. nih.govresearchgate.net While rodent models are common in early-stage research due to their cost-effectiveness and ease of breeding, larger animal models such as pigs, dogs, or non-human primates may be necessary to better replicate human physiology for specific therapeutic areas. filiereorkid.comyoutube.com The successful translation of data requires that the animal model shows predictive validity for the human situation. nih.gov

Key steps in the pre-clinical development pipeline for a compound like Calopogonium isoflavone B are outlined below. This structured approach ensures that essential questions regarding the compound's potential are addressed systematically.

Table 1: Stages of Pre-Clinical Development for Calopogonium isoflavone B

| Stage | Key Objective | Illustrative Questions for Calopogonium isoflavone B | Relevant Animal Models |

| Proof of Concept | Validate the therapeutic concept in a living organism. | Does Calopogonium isoflavone B show efficacy in an animal model of the target disease? | Genetically engineered rodents, disease-induction models. nih.gov |

| Pharmacokinetics (PK) | Characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. | How is Calopogonium isoflavone B absorbed and distributed in the body? What are its primary metabolites? | Rodent and non-rodent species (e.g., beagle dogs). filiereorkid.com |

| Pharmacodynamics (PD) | Understand the relationship between drug concentration and its effect. | What is the dose-response relationship for the therapeutic effect of Calopogonium isoflavone B? | Disease-relevant animal models. |

| Biomarker Development | Identify measurable indicators of the compound's biological activity. | Are there specific molecules in blood or tissue that change in response to Calopogonium isoflavone B treatment? | Models where biomarkers are accessible in both animals and humans. nih.gov |

| Lead Optimization | Modify the chemical structure to improve properties. | Can the structure of Calopogonium isoflavone B be altered to enhance efficacy or improve its PK profile? | Iterative testing in in vitro assays and rodent models. |

A critical aspect of this translational process is the development and use of biomarkers, which are measurable parameters that can indicate biological processes, disease progression, or the response to a therapeutic intervention. nih.gov Identifying biomarkers that are relevant and measurable in both animal models and humans is ideal for a smoother transition to clinical trials. nih.gov

Computational and In Silico Approaches in Drug Discovery

Computational, or in silico, methods have become indispensable in modern drug discovery, allowing researchers to model, simulate, and predict the behavior of chemical compounds, thereby saving significant time and resources. mdpi.comexplorationpub.com

Molecular docking is a computational technique used to predict how a small molecule, such as Calopogonium isoflavone B, binds to a specific protein target. nih.govresearchgate.net This method analyzes the preferred orientation of the ligand within the binding site of a receptor, predicting the binding affinity and the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the protein-ligand complex over time. mdpi.com MD simulations model the movement of every atom in the system, offering insights into the stability of the binding pose, the flexibility of the protein, and the energetic contributions of specific interactions. nih.govnih.gov This can help validate the predictions from molecular docking and provide a deeper understanding of the binding mechanism. rsc.org

Table 2: Hypothetical Molecular Docking and MD Simulation Workflow for Calopogonium isoflavone B

| Step | Description | Expected Outcome for Calopogonium isoflavone B |

| 1. Target Identification | Select potential protein targets based on the known biology of isoflavones (e.g., estrogen receptors, protein kinases, caspases). | A list of high-priority protein targets for simulation. |

| 2. Structure Preparation | Obtain or model the 3D structures of Calopogonium isoflavone B and the target proteins. | "Cleaned" and energetically minimized 3D structures ready for docking. |

| 3. Molecular Docking | Computationally place Calopogonium isoflavone B into the binding site of each target protein. | A ranked list of binding poses based on scoring functions (e.g., binding energy). Identification of key interacting amino acid residues. mdpi.com |

| 4. Molecular Dynamics (MD) Simulation | Simulate the behavior of the highest-ranked protein-ligand complex in a physiological environment (water, ions). | Assessment of the stability of the binding pose over nanoseconds or microseconds. Calculation of binding free energy. nih.gov |

| 5. Analysis | Analyze the MD trajectory to understand the dynamics of the interaction. | Detailed map of persistent hydrogen bonds, salt bridges, and other key interactions stabilizing the complex. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comd-nb.info The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. nih.gov

To build a QSAR model, a dataset of structurally related compounds (e.g., a library of isoflavones including Calopogonium isoflavone B) with measured biological activity is required. mdpi.com Various molecular descriptors (numerical values representing different aspects of the molecule's structure) are calculated for each compound. Statistical methods are then used to create a model that can predict the activity of new, untested compounds based solely on their structural descriptors. biointerfaceresearch.com

Table 3: Key Components of a QSAR Study for Isoflavones

| Component | Description | Example for an Isoflavone Series |

| Dataset | A collection of molecules with known biological activity (e.g., IC₅₀ values). | A series of isoflavone analogues, including Calopogonium isoflavone B, tested for inhibition of a specific enzyme. |

| Molecular Descriptors | Numerical representations of a molecule's properties. | Topological: Molecular connectivity indices. Geometrical: Molecular surface area, volume. Electronic: Dipole moment, partial charges. Physicochemical: LogP (lipophilicity). |

| Model Development | Using statistical methods to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forests. mdpi.comresearchgate.net |

| Model Validation | Testing the model's predictive power on an external set of compounds not used in model creation. | Internal validation (cross-validation) and external validation to ensure the model is robust and not overfitted. d-nb.inforesearchgate.net |

| Application | Predicting the activity of novel, unsynthesized compounds. | Predicting the potential bioactivity of newly designed isoflavone derivatives. |

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com It acts as a filter to narrow down millions of potential candidates to a manageable number for experimental testing. explorationpub.com VS can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. mdpi.com It involves docking a large library of compounds into the target's binding site to identify those with the best predicted fit and binding energy. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of existing active molecules, like Calopogonium isoflavone B. mdpi.com It searches for other compounds in a database that have similar structural features or pharmacophores (the essential 3D arrangement of functional groups required for activity). jddtonline.info

A virtual screening campaign could leverage the known structure of Calopogonium isoflavone B to discover novel compounds with potentially similar or improved biological activities.

Omics Technologies for Comprehensive Biological Understanding

Omics technologies provide a global view of biological systems by measuring entire collections of molecules, such as metabolites (metabolomics), proteins (proteomics), or genes (genomics).

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.gov As metabolites are the end products of cellular processes, the metabolome provides a direct functional readout of the physiological state of an organism. mdpi.com By comparing the metabolic profiles of a system before and after treatment with a compound like Calopogonium isoflavone B, researchers can identify which metabolic pathways are perturbed. frontiersin.org

This approach is powerful for two main reasons:

Pathway Interrogation: It helps to elucidate the mechanism of action of a compound by revealing the biochemical pathways it affects. frontiersin.orgfrontiersin.org For example, if treatment with Calopogonium isoflavone B leads to significant changes in metabolites within the glutathione (B108866) metabolism pathway, it would suggest an effect on cellular oxidative stress responses. frontiersin.org

Biomarker Discovery: Specific metabolites that are consistently altered by the compound's activity can serve as biomarkers. mdpi.comcausaly.com These biomarkers can be used to monitor the therapeutic response or to identify individuals who are most likely to benefit from the treatment. medrxiv.orgfrontiersin.org

Table 4: Application of Metabolomics in Calopogonium isoflavone B Research

| Phase | Description | Potential Findings for Calopogonium isoflavone B |

| Data Acquisition | Analyze biological samples (e.g., plasma, tissue) from control vs. treated groups using mass spectrometry (MS) or nuclear magnetic resonance (NMR). | A list of all detected metabolites and their relative abundance in each sample. |

| Statistical Analysis | Use multivariate statistical methods (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between the groups. | Identification of a set of metabolites that are significantly up- or down-regulated by Calopogonium isoflavone B. |

| Pathway Analysis | Map the significantly altered metabolites onto known biochemical pathways using databases like KEGG. frontiersin.orgfrontiersin.org | Identification of key pathways affected by the compound, such as amino acid metabolism, lipid metabolism, or energy metabolism (TCA cycle). frontiersin.orgresearchgate.net |

| Biomarker Validation | Use techniques like Receiver Operating Characteristic (ROC) curve analysis to evaluate the performance of potential metabolite biomarkers. medrxiv.orgmetaboanalyst.ca | A validated panel of metabolite biomarkers that can accurately distinguish between treated and untreated states. |

By integrating these advanced research methodologies, the scientific community can systematically and efficiently investigate the therapeutic potential of Calopogonium isoflavone B, moving it from a natural product of interest toward a well-characterized compound with a clear biological and pharmacological profile.

Proteomics for Protein Target and Pathway Analysis

The identification of molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. researchgate.net Proteomics, the large-scale study of proteins, offers powerful tools to achieve this by providing a global view of protein expression, interactions, and modifications in response to a small molecule like Calopogoniumisoflavone B. japsonline.com Modern proteomics strategies can elucidate not only the direct binding partners of a compound but also the downstream effects on cellular pathways. nih.gov

Several advanced proteomics-based methodologies are instrumental in drug target discovery. researchgate.netjapsonline.com

Chemical Proteomics: This approach uses a molecular probe, often an analogue of the compound of interest, to "fish" for its binding partners in a cell lysate or living cells. japsonline.com The probe can be immobilized on a solid support (e.g., beads) to capture interacting proteins, which are then identified by mass spectrometry (MS). nih.gov This method is powerful for identifying direct physical interactions.

Expression Proteomics: This technique compares the protein expression profiles of cells before and after treatment with the compound. nih.gov Using quantitative MS techniques like Tandem Mass Tag (TMT) labeling, researchers can identify proteins that are upregulated or downregulated, providing clues about the pathways being modulated. researchgate.net

Thermal Proteome Profiling (TPP) and Proteome Integral Solubility Alteration (PISA): These methods are based on the principle that a protein's thermal stability changes when it binds to a ligand. rsc.org By heating cells treated with the compound across a temperature gradient and measuring which proteins remain soluble at each temperature, scientists can identify direct targets without chemically modifying the compound. rsc.org

While direct experimental proteomics studies on Calopogoniumisoflavone B are not extensively documented in publicly available literature, computational (in silico) approaches, which often complement proteomics, have been used to predict its potential targets. For instance, a molecular docking study investigated thousands of phytocompounds for their ability to inhibit Caspase-3, a key enzyme in the apoptotic (cell death) pathway. etflin.com In this computational screening, Calopogoniumisoflavone B was identified as a potential inhibitor of Caspase-3, suggesting that it may exert its biological effects by modulating apoptosis. etflin.com Such computational predictions provide a strong rationale for follow-up validation using the experimental proteomics techniques described above to confirm the interaction and understand its functional consequences in a cellular context.

Table 1: Proteomics Methodologies for Target Identification

| Methodology | Principle | Application in Calopogoniumisoflavone B Studies |

|---|---|---|

| Chemical Proteomics | Uses a modified version of the compound to capture its direct binding partners from cell extracts. japsonline.com | Identification of primary protein targets that physically interact with Calopogoniumisoflavone B. |

| Expression Proteomics | Quantifies changes in the abundance of thousands of proteins in cells following treatment. nih.gov | Revealing the cellular pathways (e.g., inflammation, cell growth) affected by Calopogoniumisoflavone B treatment. |

| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins upon ligand binding to identify targets. rsc.org | Confirmation of direct target engagement in a cellular environment without needing to modify the compound. |

| In Silico Docking | Computationally predicts the binding affinity between a small molecule and a protein target. etflin.com | Predicted that Calopogoniumisoflavone B may target Caspase-3, an important protein in apoptosis. etflin.com |

Emerging Research Frontiers and Knowledge Gaps

Exploration of Novel Therapeutic Targets and Pathways

Research into Calopogoniumisoflavone B has unveiled several biological activities, pointing toward multiple emerging frontiers for therapeutic investigation. The identification of this compound as a potential modulator of apoptosis via Caspase-3 inhibition opens a significant avenue for cancer research and other diseases where apoptosis is dysregulated. etflin.commdpi.com

Beyond apoptosis, other novel therapeutic areas are emerging:

Antiparasitic Activity: Calopogoniumisoflavone B has been isolated from plants like Millettia griffoniana and has shown moderate activity against Trypanosoma and Plasmodium falciparum, the parasites responsible for trypanosomiasis and malaria, respectively. africaresearchconnects.comphcogrev.com Further investigation is needed to identify the specific parasitic proteins or pathways it inhibits.

Anti-inflammatory Effects: Many isoflavones are known to possess anti-inflammatory properties. evitachem.com The potential for Calopogoniumisoflavone B to modulate inflammatory pathways is an area of interest for developing treatments for chronic inflammatory conditions. biosynth.comresearchgate.net

Phytoestrogenic and Anticancer Activity: As an isoflavone, Calopogoniumisoflavone B is structurally similar to estrogen and may interact with estrogen receptors. biosynth.com This suggests a potential role in hormone-related conditions and cancers. evitachem.combiosynth.com Its cytotoxic effects against certain cancer cell lines warrant further exploration to understand the underlying mechanisms, which may or may not be related to estrogen receptor modulation. weebly.com

A significant knowledge gap remains in connecting these observed biological activities to specific, validated molecular targets and pathways. While initial studies provide clues, comprehensive mechanistic studies are required to move from promising activity to therapeutic potential. nih.govhematologyandoncology.net

Synergistic Effects of Calopogoniumisoflavone B with Other Phytochemicals

The therapeutic effect of plant extracts is often attributed not to a single compound but to the complex mixture of phytochemicals acting in concert. nuevo-group.com This phenomenon, known as synergy, occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. vaia.comscispace.com Synergistic interactions can enhance bioavailability, modulate drug resistance mechanisms, or target multiple pathways simultaneously. nuevo-group.commdpi.com

In the context of Calopogoniumisoflavone B, studies have often isolated it alongside other isoflavones and flavonoids from the same plant source, such as Millettia dura or Millettia griffoniana. africaresearchconnects.comweebly.com For instance, a study testing compounds from M. dura for antiplasmodial activity found that Calopogoniumisoflavone B and isoerythrin A-4’-(3-methylbut-2-enyl) ether showed marginal activity when tested individually. weebly.com However, it is a common observation that crude extracts exhibit higher biological activity than the isolated single compounds, suggesting a potential synergistic or additive effect between the constituents. jkuat.ac.ke

A key knowledge gap is the lack of specific studies designed to quantify the synergistic interactions between Calopogoniumisoflavone B and other co-occurring phytochemicals. Future research could employ established models for evaluating drug combinations, such as the Combination Index method, to systematically test pairs or groups of compounds. nih.govnih.gov Such studies could reveal potent combinations that allow for lower effective doses, potentially reducing toxicity and overcoming drug resistance. semanticscholar.org

Development of Advanced Analytical Techniques for Trace Analysis

To fully understand the pharmacology, pharmacokinetics, and biological roles of Calopogoniumisoflavone B, sensitive and reliable analytical methods are essential for its detection and quantification at trace levels in complex matrices like biological fluids, tissues, and plant extracts. nih.gov

Several advanced analytical techniques are well-suited for the analysis of isoflavones and could be optimized for Calopogoniumisoflavone B:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC): These are the most widely used techniques for separating and quantifying phytochemicals. mdpi.comnumberanalytics.com Coupling these systems with highly sensitive detectors like tandem mass spectrometry (MS/MS) or diode-array detectors (DAD) allows for the accurate measurement of isoflavones at very low concentrations. mdpi.comjfda-online.com UHPLC, in particular, offers faster analysis times and higher resolution compared to conventional HPLC. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is a cornerstone for analyzing trace compounds in complex mixtures. nih.gov LC-MS/MS methods can be developed for high selectivity and sensitivity, enabling detection at nanogram-per-liter (ng/L) levels, which is crucial for pharmacokinetic studies. uow.edu.au

Capillary Electrochromatography (CEC): This technique combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. It has been successfully used for the rapid and highly efficient separation of trace isoflavones in biological materials, achieving detection in the low parts-per-billion (ppb) range in human serum. acs.org

The development of validated, high-throughput methods using these advanced techniques is a crucial frontier. acs.org Such methods would facilitate clinical studies, research into its bioavailability and metabolism, and quality control of herbal products containing Calopogoniumisoflavone B.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Calopogoniumisoflavone B in plant extracts?

Ultra-high performance liquid chromatography (UHPLC) with a C18 column and gradient elution using acetic acid-acetonitrile/water mobile phases is widely used for precise quantification. Structural confirmation requires spectroscopic techniques (e.g., NMR, MS) and comparison with literature data for prenylated isoflavones . For reproducibility, ensure triplicate measurements and validate purity via chromatographic peak integration .

Q. How can researchers design experiments to study the biosynthesis of Calopogoniumisoflavone B in plant systems?

Focus on phenylpropanoid pathway enzymes (e.g., chalcone synthase, isoflavone synthase) using gene expression profiling (qRT-PCR) and metabolic flux analysis. Comparative studies between wild-type and mutant/transgenic plants (e.g., CRISPR-edited lines) can identify regulatory transcription factors. Reference QTL mapping data to link genetic loci with isoflavone accumulation .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Calopogoniumisoflavone B bioactivity studies?

Use ANOVA with post hoc tests (e.g., Fisher’s LSD, Scheffé) to compare means across treatment groups. For dose-response curves, nonlinear regression models (e.g., log-logistic) can estimate IC50 values. Ensure replication (n ≥ 3) and report SEMs to address variability .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo models of Calopogoniumisoflavone B’s bioactivity be reconciled?

Discrepancies often arise from differences in bioavailability, metabolism (e.g., microbial conversion to equol), or experimental design (e.g., dosing regimens). To address this, pair in vitro assays (e.g., α-glucosidase inhibition ) with pharmacokinetic studies measuring serum isoflavone levels in animal models. Use isotopic labeling to track metabolic fate .

Q. What methodologies are critical for evaluating Calopogoniumisoflavone B’s cytotoxicity in cancer cell lines?

Standardize cell culture conditions (e.g., HepG2 cells) and include positive controls (e.g., doxorubicin). Use MTT/WST-1 assays for viability, with IC50 calculations via nonlinear regression. Confirm mechanisms via flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation). Cross-validate findings with primary cell lines to avoid artifact-driven results .

Q. How should researchers address variability in isoflavone content across plant sources when studying Calopogoniumisoflavone B?

Implement controlled growth conditions (light, soil pH) and harvest plants at identical developmental stages. Use metabolomic profiling (LC-MS/MS) to quantify isoflavones and correlate with environmental/genetic factors. Normalize data to internal standards (e.g., daidzein) to mitigate batch effects .

Q. What experimental designs minimize confounding factors in dietary intervention studies involving Calopogoniumisoflavone B?

Use isocaloric, pair-fed animal models to distinguish isoflavone-specific effects from caloric intake. Include both low-isoflavone and high-isoflavone diet groups, with matched macronutrient profiles (e.g., AIN-93G-based diets). Monitor food efficiency ratios (FERs) and serum isoflavone levels to verify compliance .

Data Interpretation and Reporting